7-hydroxy-2H-indazole-6-carboxylic acid

Description

Chemical Identity and Structural Characterization

Molecular Architecture and Spectral Analysis

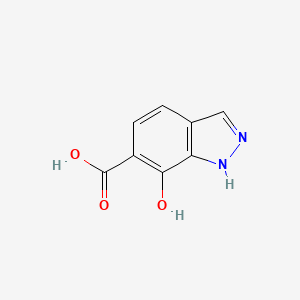

7-Hydroxy-2H-indazole-6-carboxylic acid belongs to the indazole family, a class of nitrogen-containing heterocycles with a bicyclic structure comprising a benzene ring fused to a pyrazole moiety. The compound’s molecular formula, $$ C8H6N2O3 $$, includes a hydroxyl group at position 7 and a carboxylic acid group at position 6 (Figure 1). X-ray diffraction studies of analogous indazole carboxylic acids, such as indazol-2-yl-acetic acid, reveal planar aromatic systems with intermolecular hydrogen bonds involving the carboxylic acid and pyrazole nitrogen atoms.

Synthetic Pathways :

The synthesis typically involves nucleophilic substitution reactions between haloesters and 1H-indazole under alkaline conditions, yielding mixtures of N-1 and N-2 isomers. Basic hydrolysis of ester precursors (e.g., ethyl 7-hydroxy-2H-indazole-6-carboxylate) produces the carboxylic acid derivative. Teixeira et al. (2006) demonstrated that N-1 isomers dominate in such reactions, attributed to steric and electronic effects during alkylation.

Spectroscopic Data :

- IR Spectroscopy : Broad O-H stretches (3500–2300 cm$$^{-1}$$) and ν(C=O) bands at 1689–1736 cm$$^{-1}$$ confirm the presence of carboxylic acid groups.

- NMR Spectroscopy : $$ ^{13}\text{C} $$-NMR distinguishes N-1 and N-2 isomers through characteristic shifts. For N-2 isomers, C7 and C7a exhibit deshielding ($$ \Delta\delta \approx 7–11 $$ ppm), while C3 and C3a are shielded ($$ \Delta\delta \approx 10 $$ ppm).

Historical Development in Heterocyclic Chemistry

Indazoles gained prominence in the late 20th century due to their structural similarity to purines and benzodiazepines. The 2006 work by Teixeira et al. marked a milestone in indazole functionalization, establishing reliable methods for synthesizing carboxylic acid derivatives. Their study highlighted the challenges in isolating N-1/N-2 isomers and provided a framework for characterizing substituent effects on indazole reactivity.

Comparative Analysis :

Early synthetic routes relied on cyclization of ortho-substituted anilines, but modern approaches favor direct alkylation or transition metal-catalyzed couplings. The introduction of carboxylic acid groups enhances solubility and enables further derivatization, making this compound a valuable intermediate.

Pharmacological and Industrial Applications

Medicinal Chemistry

Indazole cores are prevalent in kinase inhibitors, anti-inflammatory agents, and anticancer drugs. While direct studies on this compound are limited, its structural analogs exhibit:

- Kinase Inhibition : Carboxylic acid groups facilitate hydrogen bonding with ATP-binding pockets in kinases.

- Antioxidant Activity : The phenolic hydroxyl group may contribute to radical scavenging, as seen in related polyphenols.

Table 1 : Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.17 g/mol | |

| Melting Point | 186–188°C | |

| LogP | 1.27 | |

| Hydrogen Bond Donors | 2 (OH and COOH) |

Material Science

The compound’s ability to form supramolecular assemblies via O-H···N hydrogen bonds suggests utility in crystal engineering. For example, indazol-2-yl-acetic acid forms zigzag chains stabilized by intermolecular interactions, a property exploitable in designing molecular sensors or porous materials.

Properties

IUPAC Name |

7-hydroxy-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOULNMPGLZBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the indazole ring, followed by hydroxylation and carboxylation steps . The reaction conditions often involve the use of solvents like dimethylacetamide and catalysts such as copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in precursors can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-hydroxy-2H-indazole-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex indazole derivatives.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups play crucial roles in binding to the active sites of these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

3-Phenyl-1H-Indazole-7-Carboxylic Acid Hydrochloride

- Structure : Phenyl substituent at position 3, carboxylic acid at position 7, and a hydrochloride salt.

- Reactivity: Synthesized via Suzuki-Miyaura cross-coupling (palladium catalysis), indicating compatibility with aromatic boronic acids .

- Applications : Likely explored for kinase inhibition or as a building block in medicinal chemistry.

6-Amino-1H-Indazole-7-Carboxylic Acid

- Structure: Amino (-NH2) group at position 6 and carboxylic acid at position 7.

- Key Differences: Functional Groups: The amino group at position 6 increases basicity, contrasting with the hydroxyl group in the target compound. This alters solubility and electronic properties. Safety Profile: Classified with inhalation risks and stringent first-aid measures (e.g., artificial respiration protocols) .

- Applications: Potential intermediate in anticancer or anti-inflammatory drug synthesis.

7-(Cyclopentylamino)-2-Phenyl-1H-Indole-5-Carboxylic Acid

- Structure: Indole core (one nitrogen atom) with cyclopentylamino and phenyl substituents.

- Key Differences :

- Applications : Likely investigated for GPCR modulation or as a protease inhibitor.

7-Hydroxycoumarin and 7-Hydroxy-Thieno[3,2-b]Pyridine-6-Carboxylic Acid

- 7-Hydroxycoumarin :

- 7-Hydroxy-Thieno[3,2-b]Pyridine-6-Carboxylic Acid: Structure: Thienopyridine core with sulfur atom, hydroxyl at 7, and carboxylic acid at 6.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 7-Hydroxy-2H-Indazole-6-Carboxylic Acid | 2H-Indazole | -OH (C7), -COOH (C6) | ~179.16 (estimated) | Hydrogen-bonding, drug intermediates |

| 3-Phenyl-1H-Indazole-7-Carboxylic Acid | 1H-Indazole | -Ph (C3), -COOH (C7) | ~282.72 | Suzuki coupling, kinase inhibitors |

| 6-Amino-1H-Indazole-7-Carboxylic Acid | 1H-Indazole | -NH2 (C6), -COOH (C7) | 177.16 | High basicity, inhalation hazards |

| 7-Hydroxycoumarin | Coumarin | -OH (C7) | 162.14 | Fluorescence, metal chelation |

| 7-Hydroxy-Thieno[3,2-b]Pyridine-6-COOH | Thienopyridine | -OH (C7), -COOH (C6), S | ~211.22 (estimated) | Electron-withdrawing effects |

Biological Activity

7-Hydroxy-2H-indazole-6-carboxylic acid (7-OH-Inz-6-COOH) is a bicyclic compound belonging to the indazole family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The molecular formula for this compound is C₈H₆N₂O₃, featuring a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position of the indazole ring.

The biological activity of 7-OH-Inz-6-COOH primarily stems from its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. Key targets include:

- CHK1 and CHK2 Kinases : These kinases are crucial for cell cycle regulation and DNA damage response. The compound inhibits these kinases, thereby modulating cellular responses to stress and potentially leading to apoptosis in cancer cells.

- SGK (Serum and Glucocorticoid Regulated Kinase) : The interaction with SGK influences cellular metabolism and growth responses.

The presence of the hydroxyl and carboxylic acid groups enhances binding affinity to these targets, facilitating their inhibition or modulation.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

- Anticancer Activity : Studies indicate that 7-OH-Inz-6-COOH can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. This is likely due to its action on CHK1 and CHK2 kinases, which are pivotal in cancer biology.

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that at varying concentrations, 7-OH-Inz-6-COOH effectively inhibited the proliferation of various cancer cell lines. For instance, at lower doses, it showed significant therapeutic effects without notable toxicity, indicating a favorable therapeutic index.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of this compound. Results indicated that it remains stable under physiological conditions and can be effectively transported across cell membranes, enhancing its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways; inhibits enzymes involved in inflammation | |

| Anticancer | Induces apoptosis; inhibits cell cycle progression | |

| Antimicrobial | Exhibits potential antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-2H-indazole-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves refluxing intermediates (e.g., indazole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Optimization may require factorial design experiments to test variables like temperature, solvent ratios, and catalyst concentrations . Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be validated?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and H/C NMR are standard for structural confirmation. Validation involves cross-referencing spectral data with synthetic intermediates (e.g., methyl ester derivatives) and published spectra of analogous indazole-carboxylic acids . Purity should be assessed via HPLC with UV detection at λ = 254 nm .

Q. How can researchers address solubility challenges in pharmacological assays involving this compound?

- Methodological Answer: Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or pH adjustment (e.g., sodium bicarbonate buffer). Pre-formulation studies using dynamic light scattering (DLS) help identify stable colloidal dispersions .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer: A 2 factorial design evaluates variables like reagent stoichiometry, reaction time, and temperature. Response surface methodology (RSM) then identifies optimal conditions for maximizing yield while minimizing byproducts . Computational tools (e.g., DFT calculations) predict electronic effects of substituents on reactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Replicate studies under standardized protocols (e.g., ATP-based viability assays) are essential. Meta-analysis of published data, coupled with molecular docking to compare binding affinities across targets, clarifies mechanistic inconsistencies .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., kinases or carboxylases)?

- Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or AutoDock Vina model ligand-protein interactions. Focus on key residues (e.g., catalytic lysine or aspartate) and validate predictions with site-directed mutagenesis and enzymatic inhibition assays .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways, given conflicting in vitro vs. in vivo results?

- Methodological Answer: Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify ROS levels. In vivo, combine HPLC-MS/MS quantification of the compound in tissues with biomarkers like glutathione peroxidase activity. Cross-species comparisons (e.g., rodent vs. zebrafish models) control for metabolic differences .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when documenting synthetic protocols for this compound?

- Methodological Answer: Implement electronic lab notebooks (ELNs) with version control to track reagent batches and reaction conditions. Use cheminformatics tools (e.g., ChemAxon) to standardize nomenclature and ensure reproducibility across labs .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.